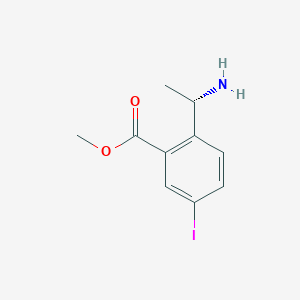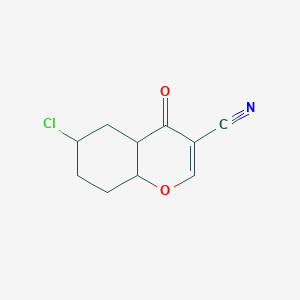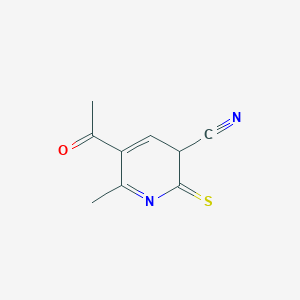
3-Pyridinecarbonitrile, 5-acetyl-1,2-dihydro-6-methyl-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a thioxo group, a nitrile group, and an acetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of acetylacetone with N,N’-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate. This intermediate then reacts with cyanothioacetamide in ethanol in the presence of sodium ethoxide to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
化学反応の分析
Types of Reactions
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Ethyl chloroacetate or chloroacetamides in ethanolic sodium ethoxide.
Major Products Formed
Oxidation: Bis(pyrid-2-yl) disulfides.
Substitution: 5-Acetyl-3-amino-6-methylthieno[2,3-b]pyridine derivatives.
科学的研究の応用
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile has been explored for various scientific research applications:
Medicinal Chemistry: It has potential antiviral and antimicrobial activities.
Materials Science:
Biological Research: It has been studied for its potential as an inhibitor of the zinc finger domain of the HIV-1 p7 nucleocapsid protein.
作用機序
The mechanism of action of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives have shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting potential antiviral activity . The exact pathways and molecular interactions are still under investigation, but the presence of functional groups like the thioxo and nitrile groups plays a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
- 4,4’-Benzene-1,4-diylbis(5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile)
Uniqueness
5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form various derivatives through oxidation and substitution reactions makes it a versatile compound in synthetic chemistry.
特性
分子式 |
C9H8N2OS |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
5-acetyl-6-methyl-2-sulfanylidene-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2OS/c1-5-8(6(2)12)3-7(4-10)9(13)11-5/h3,7H,1-2H3 |
InChIキー |
KXRNXBNFVSZSSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=S)C(C=C1C(=O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


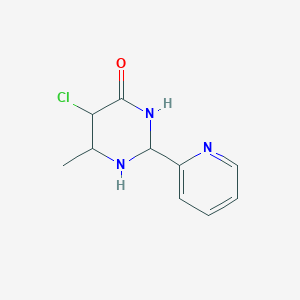
![(2R)-2-amino-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid](/img/structure/B12335252.png)
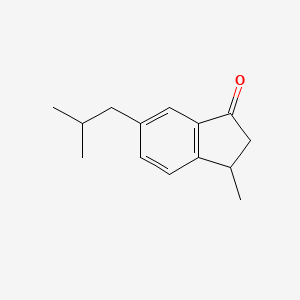
![Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-](/img/structure/B12335274.png)
![(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)
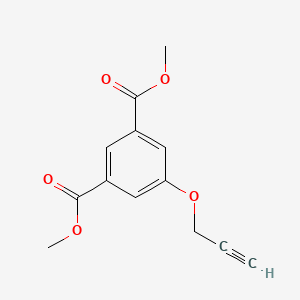
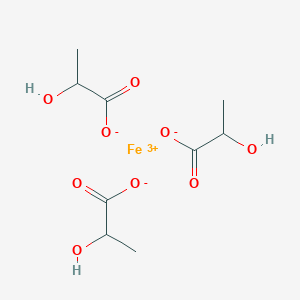
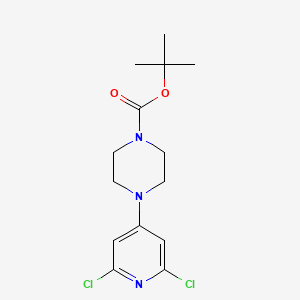
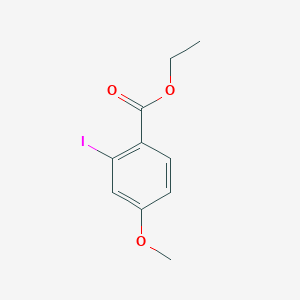
![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)
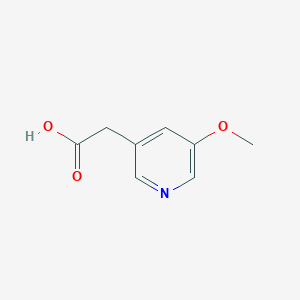
![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)
